![molecular formula C12H14F3N3O2 B1303474 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane CAS No. 646455-48-3](/img/structure/B1303474.png)

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

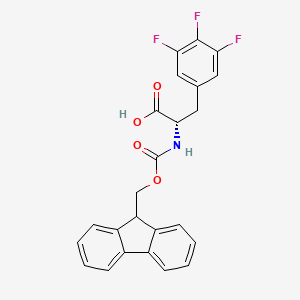

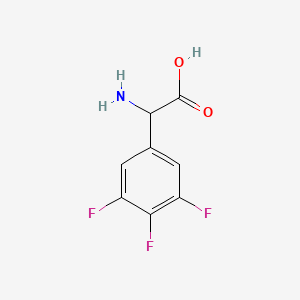

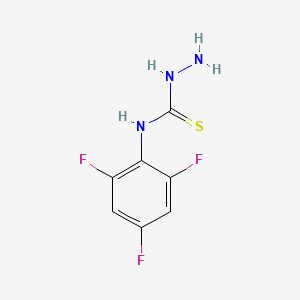

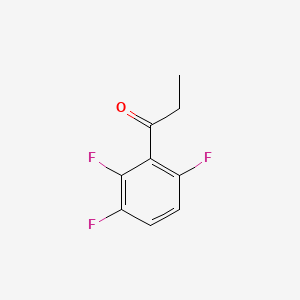

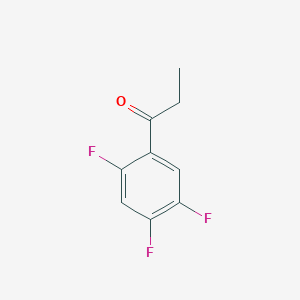

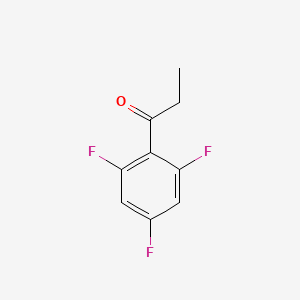

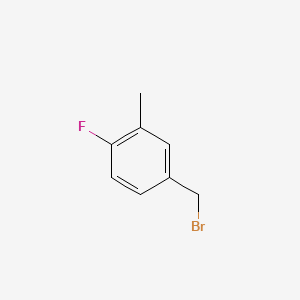

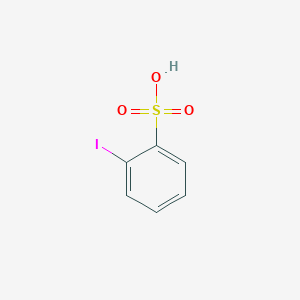

The compound “1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The ring is substituted at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl group .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, FT-IR spectroscopy can be used to identify the functional groups present in the molecule, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

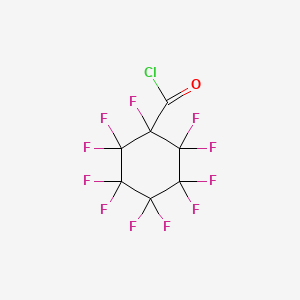

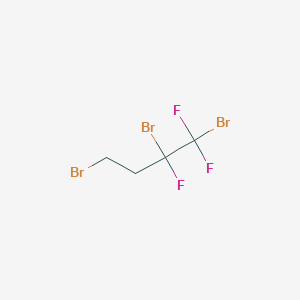

The physical and chemical properties of this compound can be predicted based on its molecular structure. For example, the presence of the nitro group and the trifluoromethyl group would likely make the compound highly reactive. The diazepane ring could potentially make the compound more stable .Aplicaciones Científicas De Investigación

Derivatization of Amino Acids

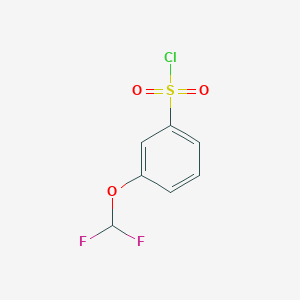

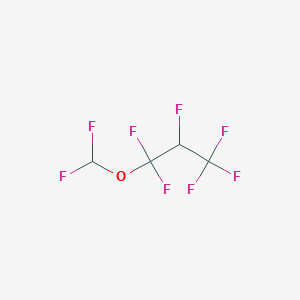

The structure of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, a compound similar to 1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane, has been used as a suitable reagent for the derivatization of free amino acids in fermented kombucha beverages . This process is assisted by microwave energy, followed by chromatographic determination .

Drug Development

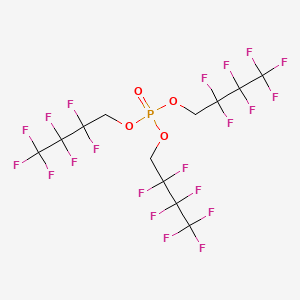

Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group plays a significant role in the drug development program . For instance, Fluoxetine, a selective serotonin reuptake inhibitor used as an antidepressant drug, contains a trifluoromethyl group .

Bioactive Compounds

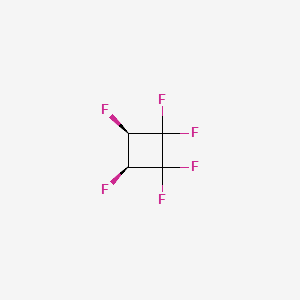

CF3 substituted 3-mercapto [1,2,4]triazole ring system and its fused derivative; thiazolo [3,2-b][1,2,4]triazoles represent an important group of bioactive compounds . These compounds have captured remarkable attention from researchers owing to their wide array of applications, such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibitors, antiviral, and antioxidant agents .

Agrochemical Industry

The integration of CF3 with 1,2,4-triazoles plays a substantial role in the agrochemical industry . This is due to the unique properties of the trifluoromethyl group, which can enhance the biological activity of agrochemicals .

Metabolic Pathway Investigation

Fipronil, a super-effective and safe insecticide, contains a trifluoromethylphenyl group . The metabolic pathway of fipronil has been investigated in rats , providing insights into the biological effects of trifluoromethylphenyl compounds.

Propiedades

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQDZRJYNUBQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381436 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |

CAS RN |

646455-48-3 |

Source

|

| Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.